4-Hexen-1-yne, (4E)-

CAS No.: 100245-64-5

Cat. No.: VC18970837

Molecular Formula: C6H8

Molecular Weight: 80.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100245-64-5 |

|---|---|

| Molecular Formula | C6H8 |

| Molecular Weight | 80.13 g/mol |

| IUPAC Name | hex-4-en-1-yne |

| Standard InChI | InChI=1S/C6H8/c1-3-5-6-4-2/h1,4,6H,5H2,2H3 |

| Standard InChI Key | JLXNEPDKUYQIPV-UHFFFAOYSA-N |

| Canonical SMILES | CC=CCC#C |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

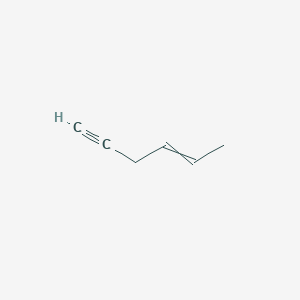

(4E)-4-Hexen-1-yne (CAS: 31516-63-9) is an enyne, a class of compounds containing both alkene () and alkyne () groups. The IUPAC name specifies the -configuration of the double bond, indicating that the higher-priority groups on each carbon of the double bond are on opposite sides . The molecular structure is represented as , with the triple bond at position 1 and the double bond spanning carbons 4 and 5.

Key Structural Parameters:

-

Molecular Formula:

-

Bond Lengths:

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of (4E)-4-Hexen-1-yne has been explored through multiple routes, though detailed industrial methods remain scarce. Notable approaches include:

Hydration of Alkynyl Precursors

Guirgis et al. (2003) demonstrated the hydration of 4-hexen-2-yne using aqueous and mercuric sulfate () as a catalyst . This method leverages the acidity of terminal alkynes to facilitate Markovnikov addition, though regioselectivity challenges may arise.

Catalytic Hydrogenation

Selective hydrogenation of conjugated enynes, such as 2-hexen-5-yn-4-one, over palladium-on-calcium carbonate () in methanol has been reported . This method ensures stereochemical control, preserving the -configuration of the double bond.

Dehydrohalogenation

Early work by Montaigne (1954) involved dehydrohalogenation of 4-chloro-1-hexyne using strong bases like potassium hydroxide () . This elimination reaction proceeds via an mechanism, favoring the formation of the trans isomer.

Physicochemical Properties

Physical Constants

| Property | Value | Source |

|---|---|---|

| Boiling Point | 53.5°C at 760 mmHg | |

| Density | 0.756 g/cm³ | |

| Flash Point | -29.046°C | |

| Vapor Pressure | Not reported | — |

| Refractive Index | 1.443 (estimated) |

Spectroscopic Data

-

IR Spectroscopy:

-

NMR Spectroscopy:

Chemical Reactivity and Applications

Reactivity Profile

The juxtaposition of alkene and alkyne moieties confers unique reactivity:

-

Hydrogenation: Selective reduction of the triple bond to a single bond using and Lindlar’s catalyst yields (4E)-4-hexene .

-

Cycloadditions: Participation in Diels-Alder reactions with dienes to form bicyclic compounds .

-

Polymerization: Potential use in producing conjugated polymers for electronic materials, though literature evidence is limited.

Industrial and Research Applications

-

Organic Synthesis: Intermediate in the preparation of fragrances and pharmaceuticals .

-

Material Science: Building block for carbon-rich nanostructures due to its linear topology .

| Parameter | Value | Source |

|---|---|---|

| Flammability | Highly flammable (Flash Point: -29°C) | |

| GHS Pictograms | Flame, Exclamation Mark | |

| Storage Conditions | -20°C in inert atmosphere |

Regulatory Information

Comparative Analysis with Structural Isomers

1-Hexen-4-yne (CAS: 5009-11-0)

This positional isomer features the triple bond at position 4 and double bond at position 1. Differences in bond localization affect reactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume